molecular formula C7H10O5 B14142751 4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one CAS No. 2359-01-5

4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one

Cat. No.: B14142751
CAS No.: 2359-01-5
M. Wt: 174.15 g/mol
InChI Key: CTBUGFRHKICZEB-UHFFFAOYSA-N
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Description

4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one is a chemical compound with a unique structure that includes both an oxirane (epoxide) ring and a dioxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one typically involves the reaction of an epoxide with a dioxolanone precursor. One common method involves the reaction of glycidol with 1,3-dioxolan-2-one under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained around 60-80°C .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one involves the reactivity of its epoxide and dioxolanone rings. The epoxide ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized products. The dioxolanone ring can participate in polymerization reactions, forming polycarbonates and other polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(Oxiran-2-yl)methoxy]methyl}-1,3-dioxolan-2-one is unique due to the presence of both an epoxide and a dioxolanone ring in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in polymer chemistry, materials science, and biomedical research .

Properties

CAS No.

2359-01-5

Molecular Formula

C7H10O5

Molecular Weight

174.15 g/mol

IUPAC Name

4-(oxiran-2-ylmethoxymethyl)-1,3-dioxolan-2-one

InChI

InChI=1S/C7H10O5/c8-7-11-4-6(12-7)2-9-1-5-3-10-5/h5-6H,1-4H2

InChI Key

CTBUGFRHKICZEB-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COCC2COC(=O)O2

Origin of Product

United States

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